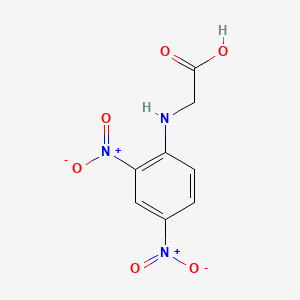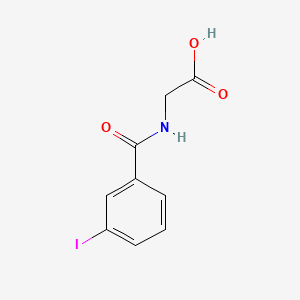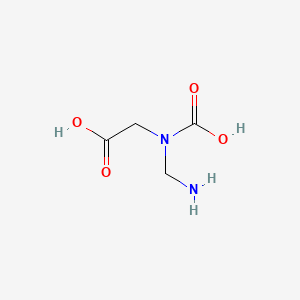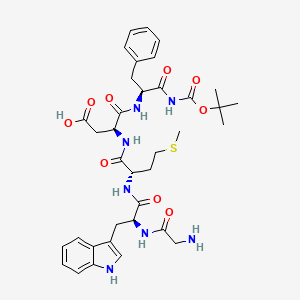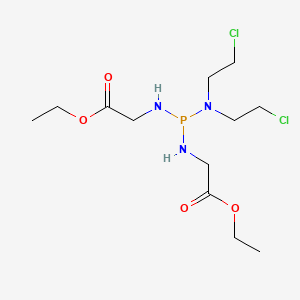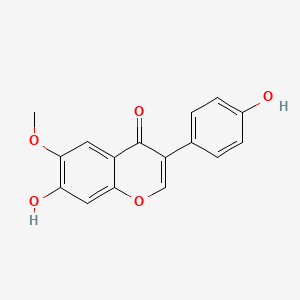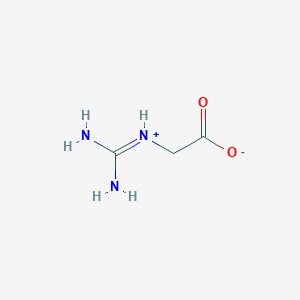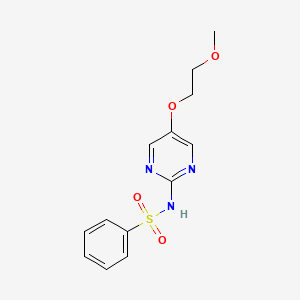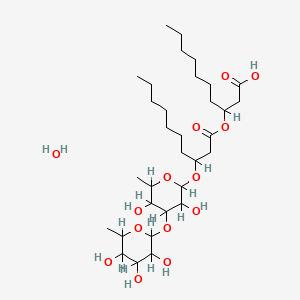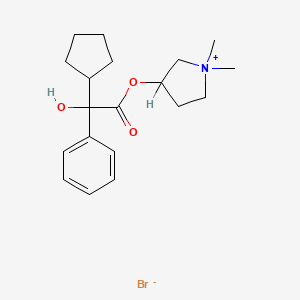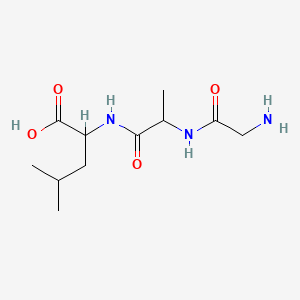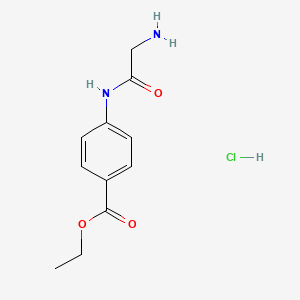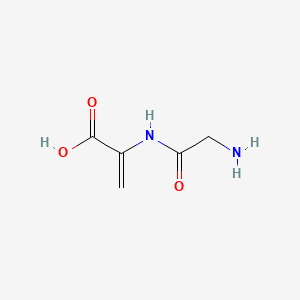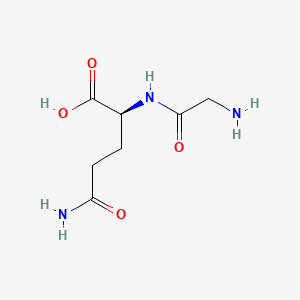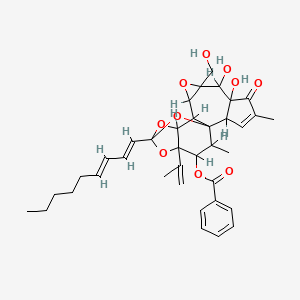
Yuanhuacin
Übersicht
Beschreibung
Yuanhuacin is a daphnane-type diterpene isolated from the dried flower buds of the plant Daphne genkwa Sieb. et Zucc . This plant is largely used in traditional Chinese medicine for the treatment of inflammatory diseases . The series includes ten daphnane-type diterpenes: yuanhuacin, yuanhuadin (YD), yuanhuafin (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) .
Synthesis Analysis
The synthesis of Yuanhuacin involves isolation from the Genkwa Flos (yuanhua in Chinese), which are the dried flower buds of the plant Daphne genkwa . The buds are collected before blooming of the flowers and dried in the sun .Molecular Structure Analysis
The molecular formula of Yuanhuacin is C37H44O10 . The chemical structure of Yuanhuacin was discovered in 1977 .Physical And Chemical Properties Analysis
Yuanhuacin is a very lipophilic compound with a log P value of 4.32 .Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
- Yuanhuacin, a compound isolated from Daphne genkwa, exhibits notable anticancer activities. Its efficacy has been demonstrated in various cancer models, particularly lung and breast cancers. The compound targets key signaling pathways, notably involving Protein Kinase C, to exert its antitumor effects. However, the specific molecular mechanisms underlying these effects are still not fully defined (Bailly, 2022).
2. Pharmacokinetics and Metabolism
- The metabolic and pharmacokinetic profiles of yuanhuacin in rats have been studied, revealing insights into its absorption, distribution, metabolism, and excretion. Understanding these aspects is crucial for evaluating its therapeutic potential and safety (Ma et al., 2022).
3. Role in Prostate Cancer Therapy
- Yuanhuacin has shown potential in treating prostate cancer. It inhibits cell proliferation and induces apoptosis in prostate cancer cells. This effect is partly due to the inhibition of MDM2-mediated p53 ubiquitination, highlighting its molecular target in cancer therapy (Yan et al., 2022).
4. Interaction with Other Herbs
- The combination of yuanhuacin with other herbs like Licorice in Traditional Chinese Medicine (TCM) has been studied for potential toxic effects, particularly in the context of colonic H2S metabolism. This research contributes to understanding the safe use of herbal combinations in TCM (Yu et al., 2019).
5. Targeting Specific Breast Cancer Subtypes
- Yuanhuacin exhibits selective inhibition of the Basal-Like 2 subtype of Triple Negative Breast Cancer. This specificity suggests its potential as a targeted therapeutic agent. It also demonstrates immunogenic properties, indicating its role in engaging the immune system for cancer therapy (Fermaintt et al., 2021).
6. Effects on Gastrointestinal Tissues
- The effect of yuanhuacin on gastrointestinal tissues, especially the ileum, was studied in the context of thelicorice-yuanhua herbal pair. It was observed that this combination could induce tissue injuries, such as epithelial integrity loss and inflammation. This research highlights the importance of understanding the synergistic effects of herbal combinations on different body tissues (Yu et al., 2020).
7. Selective Induction of Mitochondrial Apoptosis
- Yuanhuatine, a variant of yuanhuacin, selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells. This specificity underscores its potential for targeted cancer therapy, providing a basis for further exploration in the treatment of specific breast cancer subtypes (Zhang et al., 2019).
8. Poly-Pharmacokinetic Analysis
- The poly-pharmacokinetic analysis of traditional Chinese medicine formulations, including yuanhuacin, helps in understanding the metabolic processes and fate of such compounds. This is crucial for elucidating their actions and associated therapeutic mechanisms (Ping et al., 2019).
9. Potential in HIV Treatment
- Daphnane-type compounds, including yuanhuacine, have shown promise in inhibiting HIV replication and reversing HIV latency. This discovery opens avenues for improving combination antiretroviral therapy efficacy and supporting HIV cure efforts, especially in resource-limited regions (Tembeni et al., 2022).
10. Investigation in TCM for COVID-19
- Yuanhuacin was investigated as part of traditional Chinese medicine formulations for potential treatments against COVID-19. This study demonstrates the relevance of TCM compounds, like yuanhuacin, in contemporary medical challenges (Ren et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-CAAOHEDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yuanhuacin | |
CAS RN |
60195-70-2 | |
| Record name | Yuanhuacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060195702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | From Gnidia | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



